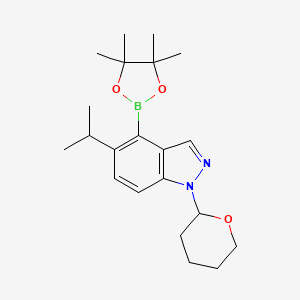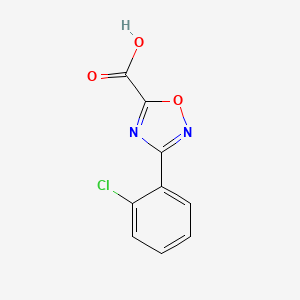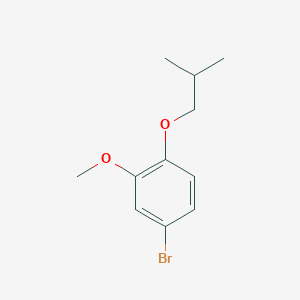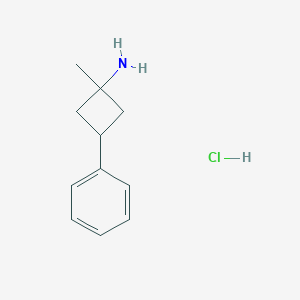
cis-1-Methyl-3-phenyl-cyclobutanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1-Methyl-3-phenyl-cyclobutanamine;hydrochloride: is a chemical compound with the molecular formula C11H16ClN . It is a derivative of cyclobutanamine, featuring a phenyl group and a methyl group attached to the cyclobutane ring, and is commonly used in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Reduction of a ketone: Starting with a suitable ketone precursor, the compound can be synthesized through a reduction reaction using reducing agents such as lithium aluminum hydride (LiAlH4).
Amination of a cycloalkene: Another method involves the amination of a cycloalkene using ammonia or an amine source under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: cis-1-Methyl-3-phenyl-cyclobutanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to obtain different derivatives.
Substitution: Substitution reactions involving the replacement of functional groups can also be carried out.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxo-compounds, reduced derivatives, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, cis-1-Methyl-3-phenyl-cyclobutanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in various organic synthesis reactions.
Biology: In biological research, the compound is utilized to study enzyme inhibition and receptor binding. It is often employed in assays to investigate the biological activity of various compounds.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may be used in the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacturing of pharmaceutical intermediates.
Mechanism of Action
The mechanism by which cis-1-Methyl-3-phenyl-cyclobutanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
cis-1-Methyl-3-phenyl-cyclobutanamine
trans-1-Methyl-3-phenyl-cyclobutanamine
1-Methyl-3-phenyl-cyclobutanamine
Uniqueness: cis-1-Methyl-3-phenyl-cyclobutanamine;hydrochloride is unique due to its specific stereochemistry, which influences its reactivity and biological activity. The presence of the hydrochloride group also affects its solubility and stability compared to similar compounds.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
1-methyl-3-phenylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-11(12)7-10(8-11)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H |
InChI Key |
MJNPUHIBDNWSPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C1)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


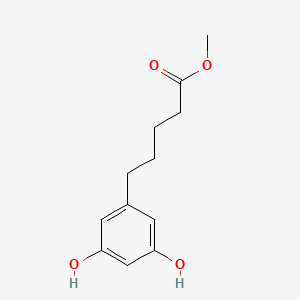
![Ethyl 4,5,6,7-tetrahydro-5-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B15362859.png)

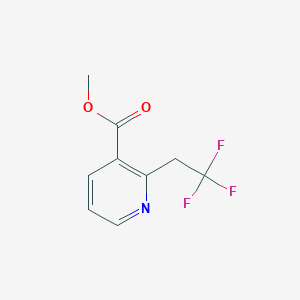
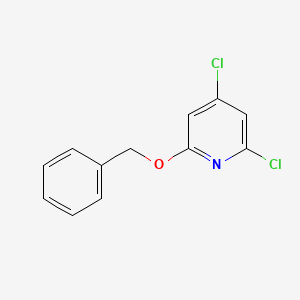
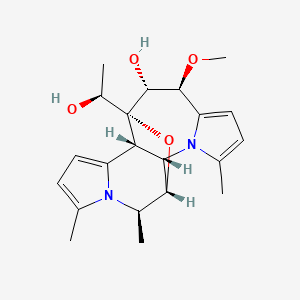

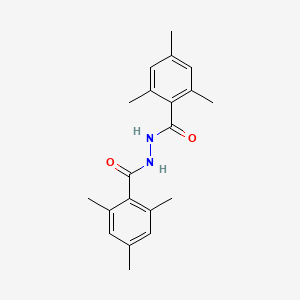

![1-[1-(Dimethoxymethyl)vinyl]pyrrolidine](/img/structure/B15362899.png)
